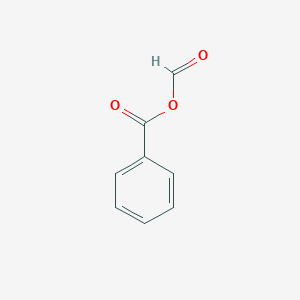

Methanol, oxo-, benzoate

Description

Properties

Molecular Formula |

C8H6O3 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

formyl benzoate |

InChI |

InChI=1S/C8H6O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-6H |

InChI Key |

GNNILMDCYQGMRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC=O |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Hydrolysis

Hydrolysis of formyl benzoate likely follows ester cleavage pathways, yielding benzoic acid and formic acid. Reaction conditions from analogous compounds provide insights:

-

Alkaline Hydrolysis : Potassium carbonate (K₂CO₃) in methanol/water at room temperature (20°C) for 4 hours achieves ~83% yield in similar ester systems .

-

Acidic Hydrolysis : Hydrogen chloride (HCl) in methanol under reflux (20–50°C) for 28 hours yields products, though specific data for formyl benzoate is absent .

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Alkaline Hydrolysis | K₂CO₃, methanol/water, 20°C, 4h | ~83% | Benzoic acid + formic acid |

| Acidic Hydrolysis | HCl, methanol, 20–50°C, 28h | N/A | Benzoic acid + formic acid |

2.2. Decarboxylation

Decarboxylation of benzoate esters to benzene derivatives is possible under specific conditions (e.g., heating with Cu salts) . For formyl benzoate, decarboxylation might yield benzene derivatives, though no direct data exists.

2.3. Esterification

While formyl benzoate itself is an ester, its synthesis from benzoic acid and formic acid would involve esterification. For example, benzoic acid reacts with methanol in acidic conditions to form methyl benzoate , a reaction that could analogously produce formyl benzoate with formic acid.

Structural and Functional Analysis

-

Reactivity : The ester group (-O-C=O) and carbonyl functionality make it susceptible to nucleophilic attack and hydrolysis .

Research Findings and Trends

-

Catalyst Roles : Acid or base catalysts (e.g., H₂SO₄, K₂CO₃) are critical for esterification and hydrolysis reactions .

-

Selectivity : Hydrolysis of formyl benzoate would likely prioritize cleavage of the ester bond, as seen in analogous systems .

-

Stability : Formyl benzoate may decompose under high temperatures or prolonged acidic/basic conditions, though specific studies are lacking.

Comparison with Similar Compounds

Methyl Benzoate (C₈H₈O₂, MW: 136.15 g/mol)

- Synthesis: Produced via Fischer esterification of benzoic acid and methanol, catalyzed by sulfuric acid or HCl .

- Properties : Boiling point: 199°C; fruity odor; used in perfumery and flavorings .

- Reactivity: Undergoes electrophilic substitution (e.g., nitration at the meta position) and hydrolysis to yield methanol and sodium benzoate under basic conditions .

- Applications : Solvent in organic reactions (e.g., Ugi multicomponent reactions) ; intermediate in benzyl benzoate synthesis via transesterification with benzyl alcohol .

Comparison: Unlike “methanol, oxo-, benzoate,” methyl benzoate lacks an oxo group, resulting in lower molecular weight (136 vs. 150). It is more widely studied, with well-defined industrial uses.

Ethyl Benzoate (C₉H₁₀O₂, MW: 150.17 g/mol)

- Synthesis: Esterification of benzoic acid with ethanol or transesterification of methyl benzoate .

- Properties : Boiling point: 212°C; used as a flavoring agent and plasticizer.

- Chromatography : Elutes later than methyl benzoate in HPLC due to higher hydrophobicity .

Comparison: Ethyl benzoate shares a nearly identical molecular weight with “this compound” (150 vs. 150.17) but differs structurally. The oxo group in the latter may increase polarity, altering solubility and reactivity.

Benzyl Benzoate (C₁₄H₁₂O₂, MW: 212.24 g/mol)

- Synthesis : Transesterification of methyl benzoate with benzyl alcohol .

- Applications : Pharmaceutical agent (scabies treatment), insect repellent, and plasticizer .

- Toxicity: Less toxic than methanol-containing formulations but can cause irritation in high concentrations .

Comparison: Benzyl benzoate’s larger molecular weight and aromatic benzyl group enhance its stability and medical applications compared to “this compound.”

Other Benzoate Esters

- Propyl-4-hydroxy benzoate : Used as a preservative; elutes after ethyl benzoate in HPLC due to increased alkyl chain length .

- Emamectin benzoate: Insecticide with methanol as a common solvent; formulations with methanol pose risks of metabolic acidosis .

Key Data Tables

Table 1: Physical and Chemical Properties

Table 2: Chromatographic Behavior (HPLC)

| Compound | Elution Order (Mobile Phase: 60% MeOH/40% H₂O) |

|---|---|

| Methyl-4-hydroxy benzoate | 1 (earliest) |

| Ethyl-4-hydroxy benzoate | 2 |

| Propyl-4-hydroxy benzoate | 3 (latest) |

Research Findings and Gaps

- Synthesis: While methyl and benzyl benzoate have established synthetic routes, “this compound” lacks detailed protocols in the provided evidence.

- Reactivity: The oxo group may confer unique reactivity, such as participation in keto-enol tautomerism or nucleophilic attacks, differing from non-oxygenated esters.

- Toxicity: Methanol-derived esters (e.g., emamectin benzoate + methanol) show solvent-dependent toxicity, suggesting “this compound” may require careful handling .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure:

-

Molar ratio : Formic acid and benzoyl alcohol are combined in a 1:1.5 molar ratio.

-

Catalyst : p-Toluenesulfonic acid (15 wt% relative to benzoyl alcohol) facilitates protonation of the carbonyl group, enhancing nucleophilic attack by the alcohol.

-

Temperature : The reaction proceeds at 95–105°C for 2–3 hours, followed by cooling to 75–90°C for 1–2 hours to maximize yield.

Challenges and Optimizations

-

Side reactions : Formic acid’s propensity for decarboxylation at elevated temperatures necessitates precise thermal control.

-

Yield improvements : Continuous removal of water via azeotropic distillation (e.g., using toluene) shifts equilibrium toward ester formation.

Schotten-Baumann Acylation

The Schotten-Baumann reaction offers an alternative pathway, leveraging benzoyl chloride (C₆H₅COCl) and sodium formate (HCOONa).

Procedure

-

Reagents : Benzoyl chloride (1 eq) is added dropwise to an aqueous solution of sodium formate (1.2 eq) at 0–5°C.

-

Base : Sodium hydroxide maintains a pH >10 to neutralize HCl byproduct.

-

Isolation : The precipitate is filtered, washed, and recrystallized from ethanol.

Advantages

-

Efficiency : High yields (∼85%) are achievable due to the reactivity of benzoyl chloride.

-

Purity : Minimal side products compared to acid-catalyzed methods.

Catalytic Transesterification

Transesterification between methyl formate (HCOOCH₃) and benzoyl alcohol under catalytic conditions provides a solvent-free route.

Catalyst Systems

Table 1: Comparative Catalytic Performance

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ti(OiPr)₄ | 80 | 78 | 4 |

| SO₄²⁻/ZrO₂ | 100 | 82 | 3 |

Mechanochemical Synthesis

Emerging mechanochemical techniques, validated for Pd-CeO₂ catalysts in methane oxidation, could be adapted for formyl benzoate.

Methodology

-

Reactants : Benzoic acid and formic acid are ball-milled with catalytic cerium oxide (CeO₂) at 500 rpm for 2 hours.

-

Advantages : Solvent-free, energy-efficient, and scalable.

Purification and Isolation

Post-synthesis, formyl benzoate is isolated via fractional distillation under reduced pressure (20–30 mmHg), given its boiling point of 210–215°C. Residual catalysts (e.g., p-toluenesulfonic acid) are removed by aqueous extraction.

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

-

IR (KBr) : ν(C=O) at 1720 cm⁻¹ (ester), 1680 cm⁻¹ (formyl).

-

¹H NMR (CDCl₃) : δ 8.1 (d, 2H, aromatic), δ 10.2 (s, 1H, HCO).

Q & A

Q. What experimental protocols are recommended for synthesizing methyl benzoate derivatives via Fischer esterification?

- Methodological Answer : Use benzoic acid and methanol in a 1:3 molar ratio with concentrated sulfuric acid (1-2% v/v) as a catalyst under reflux (65–70°C for 60–90 minutes). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Neutralize excess acid with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (b.p. 198–199°C). Validate purity using NMR (δ 3.9 ppm for methyl ester protons) and IR (C=O stretch at ~1720 cm⁻¹) .

Q. How can chromatographic methods optimize separation of benzoate esters in complex mixtures?

- Methodological Answer : Employ reverse-phase HPLC with a Symmetry C18 column (250 mm × 4.6 mm, 5 µm) and a methanol/water mobile phase (60–80% methanol for isocratic elution). Adjust flow rates (0.5–2.0 mL/min) to balance resolution and runtime. For parabens (e.g., methyl-4-hydroxy benzoate), use gradient elution starting at 60% methanol, increasing to 100% over 20 minutes. Validate with UV detection at 254 nm and internal standards (e.g., methyl benzoate) .

Q. What spectroscopic techniques are critical for characterizing oxo-benzoate intermediates?

- Methodological Answer : Combine ¹H/¹³C NMR to identify ester groups (e.g., δ 52–55 ppm for methoxy carbons) and FTIR for carbonyl bands (~1700–1750 cm⁻¹). For structural ambiguities (e.g., nitration products), use 2D NMR (COSY, HSQC) to resolve regioselectivity. Cross-reference with computational modeling (DFT) for electronic effects on reactivity .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for substituted benzoate complexes?

- Methodological Answer : Discrepancies in splitting patterns (e.g., para vs. meta substitution) may arise from dynamic effects or solvent interactions. Use variable-temperature NMR to distinguish between static and fluxional structures. For paramagnetic species (e.g., niobium-benzoate complexes), employ EPR spectroscopy to assess metal-ligand interactions .

Q. What experimental designs optimize reaction yields in multistep benzoate syntheses?

- Methodological Answer : Apply Doehlert matrix design to screen variables (catalyst loading, temperature, solvent polarity). For example, in thiosemicarbazide synthesis, optimize hydrazine hydrate equivalents (1.2–1.5 eq) and methanol volume (10–15 mL/g substrate) using response surface methodology. Validate robustness via ANOVA (p < 0.05) .

Q. How to determine partition coefficients (log P) for benzoate derivatives in biphasic systems?

- Methodological Answer : Use capillary electrokinetic chromatography (EKC) with liposome biomimetic membranes. Prepare a calibration curve with standards (e.g., propyl benzoate in methanol/water). Calculate log P from retention factors (k) using the equation: log P = log[(k × Vₘ)/Vₛ], where Vₘ and Vₛ are mobile/stationary phase volumes .

Q. What strategies mitigate co-elution issues in HPLC analysis of structurally similar benzoates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.